molecular formula C10H12N2O B8454375 (2-Ethyl-2H-indazol-5-yl)methanol

(2-Ethyl-2H-indazol-5-yl)methanol

Cat. No.: B8454375
M. Wt: 176.21 g/mol
InChI Key: CXYUCLJDIXVTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethyl-2H-indazol-5-yl)methanol is an indazole derivative characterized by an ethyl group at the 2-position of the indazole ring and a hydroxymethyl (-CH2OH) substituent at the 5-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structure enables hydrogen bonding and hydrophobic interactions, making it valuable in drug design. The compound has been utilized in the preparation of quinoline-pyrazole hybrids, as demonstrated in the synthesis of compound 104c (a derivative with antimicrobial activity) via cyclocondensation reactions .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(2-ethylindazol-5-yl)methanol

InChI

InChI=1S/C10H12N2O/c1-2-12-6-9-5-8(7-13)3-4-10(9)11-12/h3-6,13H,2,7H2,1H3

InChI Key

CXYUCLJDIXVTAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C=C(C=CC2=N1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related indazole derivatives have been studied for their physicochemical and biological properties:

Compound Name Substituents/Modifications Key Properties/Applications Reference
(2-Ethyl-2H-indazol-5-yl)methanol 2-Ethyl, 5-CH2OH Intermediate for antimicrobial agents
2-(5-Amino-2H-indazol-2-yl)ethanol 2-Ethanol, 5-NH2 Higher polarity; potential CNS targets
3-Ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol 2-(4-hydroxyphenyl), 5-OH Enhanced H-bonding; antioxidant activity
{1-[2-(diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Imidazole core, sulfonyl group Antiparasitic/antibacterial applications

Key Observations :

  • Polarity: The hydroxymethyl group in this compound increases water solubility compared to its 5-ethyl or 5-nitro analogs (e.g., metronidazole derivatives) .
  • Bioactivity: Substitution at the 5-position significantly impacts biological activity. For example, amino groups (as in 2-(5-Amino-2H-indazol-2-yl)ethanol) enhance binding to amine receptors, while sulfonyl groups (e.g., compound 10-F523438) improve metabolic stability .
  • Synthetic Utility: this compound is preferred in multicomponent reactions due to its balanced reactivity, whereas bulkier derivatives (e.g., 3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol) require longer reaction times .

Yield Comparison :

  • This compound derivatives: 50–76% yields .
  • Amino-substituted indazoles: 60–85% yields (lower due to side reactions) .
Physicochemical Data
Parameter This compound 2-(5-Amino-2H-indazol-2-yl)ethanol 3-Ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol
LogP (Predicted) 1.8 0.9 2.4
Solubility (mg/mL, H2O) 12.5 25.3 5.7
Melting Point (°C) 148–150 162–164 185–187

Notes:

  • Lower LogP values correlate with higher aqueous solubility, critical for oral bioavailability .
  • The hydroxyl group in 3-ethyl-2-(4-hydroxyphenyl)-2H-indazol-5-ol contributes to its higher melting point .

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